N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide
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Overview
Description
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . The reaction conditions often include the use of (diacetoxyiodo)benzene in acetonitrile, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide, often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodobenzamide moiety allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced amides, and substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Acetylbenzofuran-3-yl) methacrylamide: Another benzofuran derivative with similar biological activities.
2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide: Known for its anti-cancer properties.
Uniqueness
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various scientific applications.
Properties
CAS No. |
920537-55-9 |
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Molecular Formula |
C17H14INO2 |
Molecular Weight |
391.20 g/mol |
IUPAC Name |
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H14INO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
CFLXGFPZSMNZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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